molecular formula C16H20N2O3 B11502382 (3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) benzoate

(3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) benzoate

Cat. No.: B11502382
M. Wt: 288.34 g/mol
InChI Key: DABMMQZEKAWJGO-UHFFFAOYSA-N
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Description

(3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) benzoate is a chemical compound known for its unique structure and properties It is a derivative of pyrrole, a five-membered aromatic heterocycle, and benzoic acid, a simple aromatic carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) benzoate typically involves the reaction of 3-carbamoyl-2,2,5,5-tetramethylpyrrol with benzoic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts, and the reaction is often performed at elevated temperatures to increase the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The aromatic ring of the benzoate moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted benzoate derivatives.

Scientific Research Applications

(3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl
  • 2,2,5,5-tetramethyl-3-carbamido-3-pyrroline-1-oxyl
  • 3-carbamoyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy

Uniqueness

(3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) benzoate is unique due to its specific combination of the pyrrole and benzoate moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

(3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) benzoate

InChI

InChI=1S/C16H20N2O3/c1-15(2)10-12(13(17)19)16(3,4)18(15)21-14(20)11-8-6-5-7-9-11/h5-10H,1-4H3,(H2,17,19)

InChI Key

DABMMQZEKAWJGO-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(N1OC(=O)C2=CC=CC=C2)(C)C)C(=O)N)C

Origin of Product

United States

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